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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)-4-pentyn-2-ol

Cat. No.: B11927613

Get Quote

Technical Guide & Whitepaper[1]

Executive Summary
2-(2-Chlorophenyl)-4-pentyn-2-ol (CAS: 1340170-80-0) is a tertiary homopropargylic alcohol

characterized by three distinct reactive centers: a terminal alkyne, a tertiary hydroxyl group,

and an ortho-chlorinated aromatic ring.[1]

Unlike simple alkynols, this molecule possesses a "privileged" substitution pattern.[1] The

ortho-chloro group exerts steric influence while serving as a latent handle for palladium-

catalyzed cross-coupling, enabling the construction of fused bicyclic systems (e.g.,

isochromenes, benzofurans). Simultaneously, the homopropargylic backbone allows for metal-

catalyzed cycloisomerization to form dihydrofurans.[1] This guide details the synthesis,

physicochemical profile, and divergent reactivity pathways of this versatile intermediate.

Molecular Architecture & Physicochemical Profile[1]
[2]
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The molecule features a chiral center at C2 (unless prepared as a racemate), creating a rigid

steric environment due to the ortho-chloro substituent.[1]

Structural Specifications
Parameter Data

IUPAC Name 2-(2-Chlorophenyl)pent-4-yn-2-ol

CAS Number 1340170-80-0

Molecular Formula C₁₁H₁₁ClO

Molecular Weight 194.66 g/mol

SMILES CC(O)(C1=CC=CC=C1Cl)CC#C

Hybridization C(sp) terminal, C(sp³) chiral center, C(sp²) aryl

Key Functionalities Terminal Alkyne, Tertiary Alcohol, Aryl Chloride

Calculated Properties (Physicochemical)
Property Value Implication for Handling

LogP (Predicted) ~2.57

Moderate lipophilicity;

amenable to standard organic

extraction.[1]

H-Bond Donors 1 (OH)
Capable of directing metal

coordination.[1]

H-Bond Acceptors 1 (OH) -

Rotatable Bonds 2
Low flexibility aids in pre-

organization for cyclization.[1]

pKa (Alkyne) ~25

Deprotonation requires strong

bases (e.g., n-BuLi, Grignard).

[1]

Synthetic Pathway (The "Make")
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The most robust synthesis of 2-(2-Chlorophenyl)-4-pentyn-2-ol avoids the use of unstable

propargyl-lithium species.[1] Instead, a Barbier-type propargylation is recommended.[1] This

method uses stable propargyl bromide and a metal mediator (Zn) to generate the nucleophile

in situ, reacting directly with 2'-chloroacetophenone.[1]

Protocol: Zinc-Mediated Barbier Propargylation[1][12]
Objective: Synthesis of 2-(2-Chlorophenyl)-4-pentyn-2-ol from 2'-chloroacetophenone.

Scale: 10 mmol basis.

Reagents:

2'-Chloroacetophenone (1.55 g, 10 mmol)[1]

Propargyl bromide (80% in toluene, 1.3 equiv)

Activated Zinc dust (1.5 equiv)[1]

Saturated aq.[1] NH₄Cl (Quench)

Solvent: THF/DMF (4:1 ratio)[1]

Step-by-Step Methodology:

Activation: Suspend Zn dust (980 mg) in dry THF (20 mL). Add 1-2 drops of 1,2-

dibromoethane and warm to 60°C for 5 mins to activate the surface. Cool to RT.

Addition: Add 2'-chloroacetophenone to the suspension.

Initiation: Dropwise add propargyl bromide (1.4 mL) over 15 minutes. Note: The reaction is

exothermic.[1] Maintain temperature <40°C using a water bath.

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1]

The ketone spot should disappear.[1]

Quench: Cool to 0°C. Slowly add saturated NH₄Cl (20 mL) to hydrolyze the zinc alkoxide.
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Workup: Extract with Et₂O (3 x 30 mL). Wash combined organics with water and brine.[1] Dry

over MgSO₄ and concentrate.

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

Yield Expectation: 85–92%.[1]

Product Appearance: Colorless to pale yellow oil.[1]

Reactivity Landscape (The "Map")
The utility of this molecule lies in its ability to undergo divergent transformations.[1] The

interaction between the alkyne and the alcohol (homopropargylic motif) competes with the

interaction between the alkyne and the aryl chloride (Sonogashira/Heck motif).

Reactivity Pathways Diagram[1]

2-(2-Chlorophenyl)-
4-pentyn-2-ol

Pathway A:
Metal-Catalyzed

Cycloisomerization Au(I) / Pt(II) 

Pathway B:
Pd-Catalyzed

Annulation

 Pd(0) / Base 

Pathway C:
Click Chemistry

(CuAAC)

 R-N3 / Cu(I) 

2-Methyl-2-(2-chlorophenyl)-
2,5-dihydrofuran

 5-endo-dig / 5-exo-dig 

Methylene-isochromene
Derivatives

 C-Cl Activation 

1,2,3-Triazole
Derivatives

 Cycloaddition 

Click to download full resolution via product page

Figure 1: Divergent reactivity profile of 2-(2-Chlorophenyl)-4-pentyn-2-ol.[1]

Detailed Mechanism Analysis[1]
A. Gold/Platinum-Catalyzed Cycloisomerization
This is the dominant reactivity mode for homopropargylic alcohols.[1] The π-acidic metal (Au or

Pt) activates the alkyne, inducing nucleophilic attack by the hydroxyl oxygen.
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Mechanism: 5-exo-dig cyclization is generally favored, yielding dihydrofurans.[1]

Reagent System: AuCl(PPh₃) / AgOTf (5 mol%) in DCM.

Outcome: Formation of 2-substituted-2,5-dihydrofuran.[1] The 2-chlorophenyl group remains

intact, providing a handle for late-stage diversification.[1]

B. Palladium-Catalyzed Cascade (The "Ortho" Advantage)
The 2-chloro substituent allows for intramolecular coupling.[1]

Challenge: Standard Sonogashira coupling is difficult due to the geometric strain of forming a

6-membered ring containing a triple bond (benzyne intermediate or strained alkyne).[1]

Solution:Heck-type cyclization. In the presence of Pd(OAc)₂ and a base, the aryl-Pd species

can insert into the alkene (if reduced) or the alkyne (via reductive elimination pathways) to

form isochromene derivatives.

Strategic Value: This pathway converts the linear alcohol into a fused bicyclic heterocycle, a

privileged scaffold in kinase inhibitors.[1]

Experimental Protocol: Gold-Catalyzed Cyclization
Target: Synthesis of 2-(2-chlorophenyl)-2-methyl-2,5-dihydrofuran.

Setup: In a flame-dried vial, dissolve 2-(2-Chlorophenyl)-4-pentyn-2-ol (194 mg, 1.0 mmol)

in anhydrous DCM (5 mL).

Catalyst Preparation: In a separate vial, mix AuCl(PPh₃) (25 mg, 0.05 mmol) and AgOTf (13

mg, 0.05 mmol) in DCM (1 mL). Stir for 5 mins in the dark (precipitate of AgCl forms).

Reaction: Filter the catalyst solution (via syringe filter) directly into the substrate solution.

Conditions: Stir at Room Temperature for 2 hours. Monitor by TLC.[1][2]

Workup: Filter through a short pad of silica gel to remove gold residues.[1] Wash with ether.

[1][2]

Analysis: Concentrate the filtrate. The product is a cyclized ether.[1]
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¹H NMR Diagnostic: Look for the disappearance of the terminal alkyne proton (~2.0 ppm)

and the appearance of dihydrofuran olefinic protons (~5.8–6.0 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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